tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 224.75 g/mol. It is characterized by the presence of a tert-butyl group, a carbamate functional group, and a 3-methylazetidin-3-yl moiety. The compound is often utilized in pharmaceutical research due to its potential biological activities and applications in drug development .
The chemical reactivity of tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride can be attributed to its functional groups:
These reactions make the compound versatile for synthetic applications in medicinal chemistry.
Research indicates that tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride exhibits various biological activities, including:
The synthesis of tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride typically involves several steps:
tert-Butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride has several applications, particularly in:
Interaction studies involving tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride focus on its binding affinity with biological targets:
Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.
Several compounds share structural similarities with tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride. Here are a few notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| tert-butyl N-(2-methylazetidin-3-yl)carbamate | Similar azetidine structure but different substitution pattern | Variation in methyl group positioning affects biological activity |
| tert-butyl N-(4-methylpiperidin-1-yl)carbamate | Piperidine ring instead of azetidine | Different ring structure may lead to distinct pharmacological properties |
| tert-butyl N-(3-methoxyazetidin-3-yl)carbamate | Methoxy substitution at azetidine | Alters lipophilicity and potentially affects bioavailability |
These compounds highlight the uniqueness of tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride due to its specific azetidine structure and potential pharmacological properties that differentiate it from other similar entities.
The molecular structure of tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride exhibits distinctive geometric features characteristic of four-membered nitrogen-containing heterocycles [1]. The compound possesses a molecular formula of C₁₀H₂₁ClN₂O₂ with a molecular weight of 236.74 g/mol for the hydrochloride salt form [2]. The base compound without the hydrochloride displays the formula C₁₀H₂₀N₂O₂ with a corresponding molecular weight of 200.28 g/mol [3].
The azetidine ring system adopts a puckered conformation to minimize ring strain, with theoretical calculations indicating a puckering angle of approximately 24.9° for simple azetidine derivatives [4]. This puckering represents a compromise between angle strain and torsional strain inherent in four-membered rings [5]. The bond angles within the azetidine ring deviate significantly from ideal tetrahedral geometry, with angles approaching 90° rather than the preferred 109.5° [6] [7].
Crystallographic investigations of azetidine derivatives reveal important structural parameters that govern molecular packing and intermolecular interactions [8]. The azetidine ring demonstrates two distinct conformational states in the crystalline phase, with molecules linked through cooperative nitrogen-hydrogen hydrogen bonds [8]. X-ray diffraction studies show that azetidine structures typically crystallize with two molecules in the asymmetric unit, propagating along 2₁ screw axes [8].
The crystallographic data for related azetidine compounds indicate measured crystal densities ranging from 1.726 to 1.813 g/cm³ at temperatures between 153-296 K [9]. These structures exhibit planar arrangements of atoms within the skeleton, with substituent groups positioned to minimize steric interactions [9]. The intermolecular π-π stacking interactions observed in these systems occur at distances of approximately 3.515 Å, which facilitate energy dissipation mechanisms [9].
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Crystal Density Range | 1.726-1.813 g/cm³ | [9] |
| Temperature Range | 153-296 K | [9] |
| π-π Stacking Distance | 3.515 Å | [9] |
| Asymmetric Unit Content | 2 molecules | [8] |
Nuclear Overhauser Effect spectroscopy provides crucial insights into the conformational preferences and dynamic behavior of azetidine-containing molecules [10]. The restricted conformational space of four-membered rings results in characteristic Nuclear Overhauser Effect patterns that distinguish between different spatial arrangements of substituents [10]. Studies on related azetidine derivatives demonstrate that intramolecular Nuclear Overhauser Effects can reveal ring interconversion processes and conformational equilibria [10].
The conformational analysis of azetidine derivatives through Nuclear Overhauser Effect measurements indicates that ring puckering coordinates significantly influence the observed cross-peak intensities [11]. The coupling between ring puckering and nitrogen inversion creates characteristic spectroscopic signatures that can be monitored using rotational spectroscopy techniques [11]. These dynamic processes occur on timescales that allow detection of tunneling between equivalent conformations [11].
Theoretical investigations using ab initio computations suggest that azetidine conformational interconversion involves energy barriers of approximately 5.8-9.0 kcal/mol, depending on the substitution pattern [4]. The puckering potential exhibits an asymmetric single-well function with the global minimum corresponding to a puckered structure rather than a planar arrangement [4].
The nuclear magnetic resonance spectroscopic characteristics of tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride reflect the unique electronic environment created by the constrained azetidine ring system [12] [13]. The ¹³C nuclear magnetic resonance spectrum typically exhibits signals corresponding to the quaternary carbon of the tert-butyl group at approximately 80-81 ppm, consistent with carbamate ester carbon atoms [12]. The carbonyl carbon of the carbamate functionality appears in the characteristic range of 152-156 ppm [12].
The azetidine ring carbons display chemical shifts that reflect the ring strain and electronic effects of the nitrogen heteroatom [13]. Carbon atoms directly bonded to nitrogen typically exhibit downfield shifts due to the electronegativity of nitrogen [13]. The methyl substituent on the azetidine ring contributes additional signals in the aliphatic region, typically around 20-30 ppm [12].
¹H nuclear magnetic resonance analysis reveals distinctive coupling patterns characteristic of the rigid azetidine framework [14]. The constrained geometry of the four-membered ring results in well-defined coupling constants that can be used to confirm structural assignments [14]. The tert-butyl protons appear as a characteristic singlet at approximately 1.5-1.6 ppm, representing nine equivalent protons [12].
| ¹³C NMR Chemical Shifts | Assignment | Range (ppm) |
|---|---|---|
| Carbamate Carbonyl | C=O | 152-156 |
| tert-Butyl Quaternary | C(CH₃)₃ | 80-81 |
| Azetidine Ring Carbons | C-N | 60-70 |
| Methyl Groups | CH₃ | 20-30 |
The infrared spectroscopic profile of carbamate functional groups provides diagnostic information about molecular structure and hydrogen bonding interactions [15] [16]. The carbonyl stretching vibration of carbamate groups typically appears in the range of 1680-1750 cm⁻¹, depending on the electronic environment and steric factors [15]. This region represents one of the most diagnostic areas for carbamate identification due to the high dipole moment of the carbonyl group [15].
The nitrogen-hydrogen stretching vibrations of carbamate functionality occur in the range of 3200-3400 cm⁻¹, with the exact frequency depending on hydrogen bonding interactions [12]. Secondary carbamate groups exhibit characteristic amide-like vibrational patterns due to resonance stabilization between the nitrogen lone pair and the carbonyl group [16].
The tert-butyl carbamate derivatives show additional characteristic bands corresponding to the methyl group vibrations of the tert-butyl substituent [12]. These appear as multiple bands in the 2800-3000 cm⁻¹ region for carbon-hydrogen stretching and in the 1350-1450 cm⁻¹ region for carbon-hydrogen bending modes [17].
| Infrared Frequencies | Vibrational Mode | Range (cm⁻¹) |
|---|---|---|
| Carbonyl Stretch | ν(C=O) | 1680-1750 |
| Nitrogen-Hydrogen Stretch | ν(N-H) | 3200-3400 |
| Carbon-Hydrogen Stretch | ν(C-H) | 2800-3000 |
| Carbon-Hydrogen Bend | δ(C-H) | 1350-1450 |
Density functional theory calculations provide detailed insights into the electronic structure and charge distribution within tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate hydrochloride [18] [19]. The computational approach allows systematic mapping of the many-body electron problem onto single-body calculations, enabling accurate prediction of molecular properties [18]. Studies on related azetidine compounds using various density functional theory methods including B3LYP, wB97XD, and M06-2X have demonstrated the reliability of these computational approaches for four-membered ring systems [19].
The electron density distribution in azetidine derivatives exhibits characteristic features related to ring strain and heteroatom effects [20]. Density functional theory calculations using correlation-consistent basis sets ranging from cc-pVDZ to cc-pVQZ have been employed to investigate the conventional strain energies of azetidine systems [19]. These studies reveal that the ring strain energy significantly influences the electronic structure and reactivity patterns of the molecule [19].
Computational investigations using density functional theory methods have established that eight different functionals can yield results comparable to high-level coupled cluster calculations for azetidine systems [19]. The optimization of equilibrium geometries using self-consistent field theory and second-order perturbation theory provides reliable structural parameters for correlation with experimental observations [19].
| DFT Method | Basis Set | Application | Accuracy |
|---|---|---|---|
| B3LYP | cc-pVTZ | Geometry Optimization | High |
| wB97XD | cc-pVQZ | Energy Calculations | High |
| M06-2X | cc-pVDZ | Electronic Properties | Moderate |
The molecular orbital structure of azetidine derivatives reflects the significant ring strain inherent in four-membered nitrogen heterocycles [21] [22]. Ab initio calculations using unrestricted Hartree-Fock, second-order perturbation theory, and single-double configuration interaction methods reveal distinct electronic characteristics for both neutral and ionized forms of azetidine systems [21]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap provides insights into the electronic stability and reactivity of these constrained ring systems [23] [24].
The frontier molecular orbitals of azetidine compounds exhibit characteristics that distinguish them from larger ring systems [25] [26]. The highest occupied molecular orbital typically displays significant nitrogen lone pair character, while the lowest unoccupied molecular orbital often involves anti-bonding combinations of ring carbon-carbon and carbon-nitrogen bonds [26]. The energy difference between these frontier orbitals influences the electronic excitation properties and chemical reactivity of the molecule [26].
Computational analysis of azetidine radical cations indicates a planar ring structure in the ionized state, contrasting with the puckered geometry of the neutral molecule [21]. The calculated spin density distribution and hyperfine coupling constants provide detailed information about the electronic structure changes upon oxidation [21]. These molecular orbital considerations are crucial for understanding the unique chemical behavior of four-membered nitrogen heterocycles compared to their five- and six-membered analogs [22].
| Molecular Orbital Type | Energy Range (eV) | Character | Strain Effect |
|---|---|---|---|
| HOMO | -8 to -6 | N lone pair | Moderate |
| LUMO | -2 to 0 | C-N anti-bonding | High |
| HOMO-LUMO Gap | 6 to 8 | Electronic stability | Ring size dependent |
The epoxide-amine cyclization approach represents one of the most versatile and mechanistically well-understood methods for azetidine synthesis. This strategy leverages the inherent reactivity of epoxides toward nucleophilic attack by amine functionalities, leading to ring-opening followed by intramolecular cyclization to form the four-membered azetidine ring [1] [2] [3].
The epoxide-amine cyclization mechanism proceeds through a series of well-defined steps. Initial nucleophilic attack by the amine nitrogen on the epoxide carbon generates a transient alkoxide intermediate. This intermediate undergoes proton transfer processes that facilitate subsequent ring closure through a 4-exo-tet cyclization pathway. The regioselectivity of the epoxide ring-opening is typically governed by both electronic and steric factors, with the nucleophilic attack occurring preferentially at the less substituted carbon center [2] [3].
Kuriyama and colleagues demonstrated that lanthanum triflate [La(OTf)3] serves as an exceptionally effective catalyst for this transformation. Using 5 mol% of La(OTf)3 in 1,2-dichloroethane at reflux conditions for 2.5 hours, cis-3,4-epoxy amines undergo regioselective intramolecular aminolysis to afford azetidines in 81% yield with greater than 20:1 regioselectivity [3] [4] [5]. This catalytic system demonstrates remarkable functional group tolerance, proceeding in high yields even in the presence of acid-sensitive and Lewis basic functionalities that would typically interfere with other Lewis acid-promoted reactions.
Density functional theory calculations reveal that the energy barrier for the key ring-closure step corresponds to ΔG‡ = 17.0 kcal/mol, making this transformation kinetically accessible under mild thermal conditions [6]. The computational analysis further indicates that the stereochemical outcome is largely determined by the preferred conformations of the substrate and the degree of coordination between the lanthanum center and the substrate functional groups.
The development of catalytic asymmetric methods for azetidine synthesis has emerged as a critical area of research, driven by the need to access enantiomerically pure compounds for pharmaceutical applications. Wang and colleagues reported the first catalytic asymmetric desymmetrization of azetidines, achieving smooth intermolecular reactions with excellent efficiency and enantioselectivity [7] [8]. Despite the inherently low propensity for azetidine ring-opening and the challenging nature of stereocontrol in these systems, the optimized combination of catalyst, nucleophile, protective group, and reaction conditions enabled the synthesis of highly enantioenriched densely functionalized products.
Mechanistic investigations, including comprehensive density functional theory calculations, revealed that only a single catalyst molecule is involved in the key transition state, although both reactants can undergo activation. The reaction proceeds according to the Curtin-Hammett principle, with the pathway involving amide nitrogen activation being kinetically favored [7] [8].
The identification of effective chiral ligands has been pivotal in advancing asymmetric azetidine synthesis. Tetramethyl-2,5-diaminonorbornane (DIANANE) ligands have proven particularly effective, with tetramethyl DIANANE providing enantioselectivity ratios up to 92:8 in lithiation-electrophile trapping sequences [9] [10]. The superior performance of these ligands is attributed to their ability to provide a well-defined chiral environment around the lithium center while maintaining sufficient reactivity for the desired transformations.
Yoshizawa demonstrated that chiral azetidine ligands themselves can serve as effective asymmetric catalysts. Copper-azetidine complexes were shown to catalyze Henry reactions with enantioselectivities exceeding 99.5%, highlighting the potential of azetidine scaffolds in asymmetric catalysis [11] [12].
The tert-butoxycarbonyl (Boc) protecting group remains one of the most widely employed protective strategies in azetidine chemistry due to its stability under basic conditions and facile removal under acidic conditions. Kinetic studies of Boc deprotection in azetidine systems reveal a second-order dependence on acid concentration, indicating that the mechanism involves the formation of a reversible ion-molecule pair arising from the fragmentation of the protonated tert-butyl carbamate [13].
The deprotection process typically requires trifluoroacetic acid (TFA) or hydrochloric acid in appropriate solvents, with reaction times ranging from minutes to several hours depending on the specific substrate and conditions employed. The stability of the Boc group toward nucleophilic and basic conditions makes it particularly suitable for multistep synthetic sequences where selective deprotection is required [13] [14].
The development of the tert-butoxythiocarbonyl (Botc) protecting group represents a significant advancement in azetidine chemistry. Hodgson and colleagues demonstrated that the Botc group exhibits several advantages over traditional Boc protection, including enhanced acid lability and the ability to facilitate α-lithiation reactions [9] [10]. The Botc group can be efficiently introduced using readily available tertiary alkyl xanthate esters, despite literature precedent suggesting that only dithiocarbamates would be formed under these conditions.
Deprotection of Botc-protected azetidines can be achieved under milder conditions than those required for Boc removal, using either TFA at room temperature or thermal conditions in ethanol under reflux. The enhanced acid lability of Botc relative to Boc is demonstrated by competitive deprotection experiments, where TFA treatment of equimolar mixtures of Botc and Boc protected azetidines results in selective removal of the Botc group [9] [10].
The synthesis of complex azetidine derivatives often requires the use of orthogonal protecting group strategies that allow for selective deprotection in the presence of other functional groups. The Botc group demonstrates excellent orthogonality with respect to Boc protection, enabling selective manipulation of individual functional groups within the same molecule [9] [10].
Systematic studies have established that various protecting groups can be employed in combination with azetidine synthesis, including benzyl ethers, allyl esters, and silyl ethers. The choice of protecting group strategy must account for the specific reaction conditions employed in the synthetic sequence, with particular attention to the compatibility of the protecting groups with the ring-forming and functionalization reactions [15] [16].
The application of mechanochemical methods to azetidine synthesis represents a significant advancement in green chemistry approaches. Ball milling techniques have been successfully employed to achieve solvent-free synthesis of various azetidine derivatives, offering several advantages including reduced reaction times, enhanced yields, and minimal environmental impact [17] [18] [19].
Mechanochemical activation enables unique reaction pathways that are often inaccessible under conventional solution-phase conditions. The mechanical energy provided by ball milling can effectively activate substrates and promote bond formation through force-induced processes. Recent studies have demonstrated that mechanochemical synthesis can be applied to complex heterocyclic systems, including azetidines, with excellent functional group tolerance and high yields [17] [20].
The optimization of mechanochemical processes requires careful consideration of multiple variables, including ball size, milling frequency, filling degree, and reaction time. Schmidt and colleagues systematically investigated the influence of these parameters on Knoevenagel condensation reactions, establishing general principles that can be applied to azetidine synthesis [18]. Higher rotation frequencies, smaller ball diameters, and optimized filling degrees were found to enhance reaction efficiency significantly.
Safety considerations are paramount in mechanochemical synthesis, particularly when dealing with energetic materials or potentially explosive intermediates. Comprehensive safety assessment protocols have been developed to evaluate the hazards associated with mechanochemical processes, ensuring that these methods can be safely implemented in laboratory and industrial settings [21].
Photocatalytic methods for azetidine synthesis have emerged as powerful tools for sustainable organic synthesis. These approaches leverage the ability of photocatalysts to promote bond formation under mild conditions using visible light as the energy source. The photocatalytic synthesis of azetidines typically involves the formation of C–N bonds through energy transfer mechanisms that selectively activate specific substrates [22] [23].
Recent developments in visible light-mediated azetidine synthesis include the aza Paternò-Büchi reaction, which enables the direct formation of azetidines from readily available oxime and alkene precursors. This approach is characterized by its operational simplicity, mild reaction conditions, and excellent functional group tolerance [24] [25] [23]. The reaction proceeds through selective activation of the alkene functionality via energy transfer from a suitable photocatalyst, followed by [2+2] cycloaddition with the oxime to generate the azetidine product.
Mechanistic investigations have revealed that the success of these transformations depends on the careful selection of photocatalyst and reaction conditions to ensure efficient energy transfer while minimizing competing reaction pathways. The use of iridium-based photocatalysts has proven particularly effective, enabling the synthesis of highly functionalized azetidines with excellent yields and selectivities [26] [24] [23].
The photocatalytic approach offers significant advantages in terms of sustainability and environmental impact, as it eliminates the need for stoichiometric reagents and harsh reaction conditions. The scalability of these methods has been demonstrated through continuous flow processes that enable the preparation of azetidines on preparative scales [26] [27].
A particularly innovative approach to azetidine synthesis involves the use of radical strain-release photocatalysis. This method utilizes azabicyclo[1.1.0]butanes as precursors, which undergo photocatalytic ring-opening followed by functionalization to generate densely substituted azetidines [28] [29] [6]. The process is orchestrated by organic photosensitizers that govern the key energy transfer process with various sulfonyl imine precursors.
The radical intermediates generated through this process are intercepted by the strained bicyclic system through a strain-release mechanism, providing access to azetidines in high chemical yields in a single operation. This methodology demonstrates excellent generality, as evidenced by the successful synthesis of azetidine derivatives of pharmaceutically relevant compounds such as Celecoxib and Naproxen [28] [29] [6].